molecular formula C8H15NO2 B8814390 N-tert-butyl-3-oxobutanamide CAS No. 42222-06-0

N-tert-butyl-3-oxobutanamide

Cat. No.: B8814390
CAS No.: 42222-06-0
M. Wt: 157.21 g/mol
InChI Key: CGGJVHBWBNSMLY-UHFFFAOYSA-N
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Description

N-tert-butyl-3-oxobutanamide is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . Its structure features a tert-butyl amide group linked to a 3-oxobutanamide chain, which includes a ketone functional group . This structure is characterized by an IR spectrum that provides a fingerprint for compound identification . The compound is associated with the SMILES string O=C(NC(C)(C)C)CC(=O)C and must be stored sealed in a dry environment at 2-8°C to maintain stability . As a building block in organic synthesis, compounds like this compound are valuable for constructing more complex molecules in research settings . The tert-butyl group is a common motif in peptide synthesis and other chemical fields, often used for its steric and protective properties . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42222-06-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-tert-butyl-3-oxobutanamide

InChI

InChI=1S/C8H15NO2/c1-6(10)5-7(11)9-8(2,3)4/h5H2,1-4H3,(H,9,11)

InChI Key

CGGJVHBWBNSMLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N Tert Butyl 3 Oxobutanamide

Direct Amidation Approaches

Direct amidation represents a frequently employed strategy for the synthesis of N-tert-butyl-3-oxobutanamide. This involves the reaction of a β-ketoester with tert-butylamine (B42293).

Amidation of Beta-Ketoesters

The reaction between a β-ketoester, such as tert-butyl acetoacetate (B1235776) or ethyl acetoacetate, and tert-butylamine is a common method for producing this compound. chemicalbook.com This transformation can be achieved through various protocols, including catalyst-free and microwave-assisted methods.

The direct reaction of β-ketoesters with amines without a catalyst is a viable, environmentally friendly approach. orientjchem.org Studies have shown that heating a mixture of a β-ketoester and an amine can lead to the formation of the corresponding β-ketoamide. orientjchem.org The reaction's success is often dependent on temperature, with higher temperatures generally leading to increased yields and faster reaction times. orientjchem.org For instance, the reaction between a β-ketoester and morpholine (B109124) showed a significant increase in yield when the temperature was raised from 80°C to 180°C. orientjchem.org This catalyst-free method highlights the potential for greener synthesis by eliminating the need for potentially toxic catalysts. rsc.orgrsc.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields. core.ac.ukmdpi.comunifi.itrsc.org In the context of β-ketoamide synthesis, microwave-assisted aminolysis of β-ketoesters has proven to be a highly efficient and facile one-step method. orientjchem.org This solvent-free approach involves irradiating a mixture of a β-ketoester and an amine in a microwave oven. orientjchem.org For the synthesis of this compound, a mixture of the appropriate β-ketoester and tert-butylamine is subjected to microwave irradiation, providing the product in good to excellent yields without the need for a catalyst. orientjchem.orgresearchgate.net This method is considered superior to conventional heating due to its speed and efficiency. orientjchem.org

A study on the microwave-assisted synthesis of various β-ketoamides demonstrated that a range of secondary amines react efficiently with cyclic β-ketoesters to produce the corresponding products in moderate to excellent yields (52% to quantitative). orientjchem.org

Table 1: Microwave-Assisted Synthesis of β-ketoamides

Entry Amine β-Ketoester Product Yield (%)
1 Morpholine Ethyl 2-oxocyclohexanecarboxylate N-(2-oxocyclohexanecarbonyl)morpholine Quantitative
2 Piperidine Ethyl 2-oxocyclohexanecarboxylate 1-(2-oxocyclohexanecarbonyl)piperidine 95
3 Pyrrolidine Ethyl 2-oxocyclohexanecarboxylate 1-(2-oxocyclohexanecarbonyl)pyrrolidine 92
4 Diethylamine Ethyl 2-oxocyclohexanecarboxylate N,N-diethyl-2-oxocyclohexanecarboxamide 85
5 Dibutylamine Ethyl 2-oxocyclohexanecarboxylate N,N-dibutyl-2-oxocyclohexanecarboxamide 78

This table is based on data from a study on the solvent-free and catalyst-free synthesis of various β-ketoamides under microwave irradiation. orientjchem.org

The nucleophilicity of the amine plays a crucial role in the amidation of β-ketoesters. plos.org Generally, more nucleophilic amines react more readily. However, steric hindrance can also be a significant factor. researchgate.net For instance, while tert-butylamine is a primary amine, the bulky tert-butyl group can influence its reactivity compared to less hindered primary amines. researchgate.net

Reaction conditions such as temperature and the presence of a catalyst can be optimized to overcome challenges related to amine nucleophilicity. orientjchem.orgplos.org In catalyst-free thermal methods, higher temperatures are often required to drive the reaction to completion. orientjchem.org In some cases, the amine can act as both a reagent and a catalyst. orientjchem.org The basicity of the amine, as indicated by its pKa value, can also affect the reaction yield. orientjchem.org Research has shown that there can be an inverse relationship between the pKa of the amine and the reaction yield in certain β-ketoamide syntheses. orientjchem.org

Studies on the reductive amination of β-ketoesters have highlighted that the reactivity of amines is influenced by both steric and electronic factors. plos.orgplos.org For example, amines with lower pKa values, which are generally less nucleophilic, may exhibit lower reactivity. plos.orgplos.org

Microwave-Assisted Synthesis Strategies

Utilization of Diketene (B1670635) as a Key Precursor

Diketene is a highly reactive and versatile reagent for the synthesis of acetoacetic acid derivatives, including this compound. The reaction of diketene with an amine, such as tert-butylamine, provides a direct route to the corresponding β-ketoamide. kyoto-u.ac.jpamanote.comcapes.gov.br This reaction is often efficient and can be carried out under various conditions. For instance, the treatment of diketene with N-benzylidene-t-butylamine has been shown to afford a cyclic adduct in excellent yield. kyoto-u.ac.jp Furthermore, processes have been developed for the production of 2-chloroacetoacetic acid amides where diketene is reacted with amines like tertiary butylamine, resulting in high yields. google.com

Indirect Synthetic Pathways

Indirect synthetic routes to this compound often involve the construction of the core structure through the formation of the amide bond or modification of a related scaffold. These methods can offer advantages in terms of starting material availability and potential for diversification.

Functional Group Interconversions Leading to the this compound Moiety

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, a key strategy is the conversion of a nitrile group into an N-tert-butyl amide. This can be achieved through a modified Ritter reaction.

The Ritter reaction traditionally involves the reaction of a nitrile with a source of a stable carbocation, such as from a tertiary alcohol or alkene in the presence of a strong acid. A modified version of this reaction utilizes tert-butyl acetate (B1210297) as the source of the tert-butyl cation in the presence of a catalytic amount of sulfuric acid. This method has been shown to be effective for converting a range of aromatic and aliphatic nitriles into their corresponding N-tert-butyl amides in high yields. organic-chemistry.org While not directly demonstrated for a β-keto nitrile, this method presents a plausible pathway where a precursor like 3-oxobutanenitrile (B1585553) could be converted to this compound.

Another potential functional group interconversion is transamidation. This process involves the exchange of the amine portion of an amide with a different amine. For instance, a pre-existing amide could be reacted with tert-butylamine to yield the desired product. Metal-free transamidation of tertiary amides bearing an N-electron-withdrawing group has been achieved at room temperature using ammonium (B1175870) carbonate as the ammonia (B1221849) source. organic-chemistry.org A similar principle could be explored for the synthesis of this compound by reacting a suitable amide precursor with tert-butylamine under appropriate catalytic conditions. nih.govrsc.org

A summary of potential functional group interconversion strategies is presented in Table 1.

Table 1: Functional Group Interconversion Strategies for this compound

Precursor Functional Group Reagents Resulting Functional Group Plausibility for this compound Synthesis
Nitrile tert-Butyl acetate, H₂SO₄ (catalytic) N-tert-butyl amide High

Strategies Involving Tert-Butylamine Derivatives and Their Reactivity

A common and direct method for the synthesis of this compound involves the reaction of tert-butylamine with diketene. zionmarketresearch.com This reaction is often efficient but requires the handling of the highly reactive and hazardous diketene. nih.gov The reactivity of tert-butylamine as a nucleophile is central to this transformation.

The steric hindrance of the tert-butyl group can influence its reactivity. Studies on the N-acylation of various amines with active esters have shown that tert-butylamine can have significantly different reaction times compared to less hindered amines. For example, the reaction of tert-butylamine with certain active esters, like o-nitrophenyl benzoate, can be extremely slow, while with others, such as 1-(benzoyloxy)benzotriazole, it is very rapid. arkat-usa.org This highlights the importance of the choice of acylating agent when using tert-butylamine as a nucleophile.

An alternative to using diketene is the reaction of tert-butylamine with a β-ketoester, such as ethyl acetoacetate. This reaction, an amidation of an ester, typically requires more forcing conditions, such as elevated temperatures, but avoids the use of diketene. orientjchem.orgrsc.org

Derivatives of tert-butylamine can also be employed. For instance, tert-butyl isocyanate could potentially react with a suitable enolate of acetone (B3395972) or a related ketone to form the target molecule, although this is a less common approach. Another strategy involves the use of tert-butyl nitrite (B80452) (TBN) which has been demonstrated as a source of the tert-butyl group for the synthesis of N-tert-butyl amides from nitriles and water under mild, metal- and acid-free conditions. rsc.org

A comparison of different strategies involving tert-butylamine and its derivatives is shown in Table 2.

Table 2: Synthetic Strategies Employing Tert-Butylamine and Derivatives

Reactant for Tert-Butylamine Co-reactant Key Conditions Advantages Disadvantages
tert-Butylamine Diketene Typically neat or in an inert solvent High efficiency, direct route Use of hazardous diketene
tert-Butylamine Ethyl acetoacetate Elevated temperature, potentially under microwave irradiation Avoids diketene May require more energy, potential for side reactions
tert-Butylamine Active esters of acetoacetic acid Varies with the active ester Can be rapid and high-yielding Requires pre-formation of the active ester

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Development of Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of β-ketoamides, including this compound, is the development of solvent-free reaction conditions. One such method involves the direct amidation of a β-ketoester with an amine under microwave irradiation without the use of any catalyst or solvent. orientjchem.org

In this procedure, ethyl acetoacetate is reacted directly with tert-butylamine. The use of microwave irradiation accelerates the reaction, leading to high yields in a short amount of time. orientjchem.orgresearchgate.net This approach offers several advantages:

Elimination of Solvent: The absence of a solvent reduces waste, simplifies purification, and lowers the environmental and health risks associated with volatile organic compounds.

Catalyst-Free: Not requiring a catalyst simplifies the reaction setup and purification, and avoids potential contamination of the product with metal or other catalytic residues.

Energy Efficiency: Microwave heating can be more energy-efficient than conventional heating methods as it directly heats the reactants.

A study demonstrated the synthesis of this compound from ethyl acetoacetate and tert-butylamine under solvent- and catalyst-free microwave conditions, achieving a high yield. orientjchem.org This highlights the potential for developing cleaner and more efficient manufacturing processes for this compound.

Design and Application of Recyclable Catalytic Systems

While some methods for this compound synthesis are catalyst-free, catalytic approaches can offer milder reaction conditions and improved selectivity. From a green chemistry perspective, the ideal catalyst is one that is highly active, selective, and easily recyclable.

For amide synthesis in general, various recyclable catalytic systems have been developed. These include:

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture by filtration and reused. Examples include copper fluorapatite (B74983) (CuFAP) for the synthesis of amides from aldehydes under neat conditions. scirp.org Metal-organic frameworks (MOFs) have also been engineered as recyclable catalysts for amide bond formation. chemrxiv.org

Ionic Liquids as Catalysts: Copper-based ionic liquids have been shown to be efficient and recyclable catalysts for amide synthesis. These catalysts can be decorated on a solid support like nanocrystalline silicalite for easy separation and reuse over multiple cycles with minimal loss of activity. rsc.org

Polymeric Resins: Acidic polymeric resins, such as m-phenolsulfonic acid-formaldehyde resin, have been used as recyclable catalysts for the synthesis of amides via the Ritter reaction in continuous-flow systems. acs.org

Although these specific recyclable catalysts have not been explicitly reported for the synthesis of this compound, they represent promising technologies that could be adapted for its production, particularly for methods involving the amidation of esters or the Ritter reaction. The development of a robust, recyclable catalyst for the reaction of tert-butylamine with ethyl acetoacetate, for example, could make this a more attractive and sustainable alternative to the diketene route.

Evaluation of Atom Economy and Environmental Sustainability

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scranton.edu An ideal reaction has an atom economy of 100%.

The direct reaction of tert-butylamine with diketene to form this compound is an addition reaction and, in principle, has an atom economy of 100%, as all atoms of the reactants are incorporated into the product.

Calculation of Atom Economy for the reaction of tert-Butylamine and Diketene:

tert-Butylamine (C₄H₁₁N): Molar Mass = 73.14 g/mol

Diketene (C₄H₄O₂): Molar Mass = 84.07 g/mol

this compound (C₈H₁₅NO₂): Molar Mass = 157.21 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (157.21 / (73.14 + 84.07)) x 100 = (157.21 / 157.21) x 100 = 100%

In contrast, the synthesis from ethyl acetoacetate and tert-butylamine involves the elimination of ethanol (B145695) as a byproduct, thus lowering the atom economy.

Calculation of Atom Economy for the reaction of Ethyl Acetoacetate and tert-Butylamine:

Ethyl Acetoacetate (C₆H₁₀O₃): Molar Mass = 130.14 g/mol

tert-Butylamine (C₄H₁₁N): Molar Mass = 73.14 g/mol

this compound (C₈H₁₅NO₂): Molar Mass = 157.21 g/mol

Ethanol (C₂H₆O): Molar Mass = 46.07 g/mol

Atom Economy = (157.21 / (130.14 + 73.14)) x 100 = (157.21 / 203.28) x 100 ≈ 77.3%

Reaction Mechanisms in N Tert Butyl 3 Oxobutanamide Chemistry

Mechanistic Investigations of N-tert-butyl-3-oxobutanamide Formation

The synthesis of this compound is most commonly achieved through the reaction of diketene (B1670635) with tert-butylamine (B42293). kochi-tech.ac.jpmdpi.com This process is a specific instance of the broader class of amidation reactions involving β-keto esters or their equivalents.

Proposed Pathways for Amidation Reactions

The formation of this compound from diketene and tert-butylamine proceeds via a nucleophilic acyl substitution mechanism. Diketene, a highly reactive lactone, is susceptible to attack by nucleophiles.

Proposed Mechanism: Diketene and tert-butylamine

Nucleophilic Attack: The primary amine, tert-butylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This step leads to the opening of the strained four-membered ring.

Acyl Fission: The reaction involves an acyl fission of the diketene molecule, where the bond between the carbonyl carbon and the ring oxygen is cleaved. researchgate.netresearchgate.net

Proton Transfer: A subsequent proton transfer results in the formation of the stable amide product, this compound.

Theoretical studies on the amination of ketenes suggest that the reaction can proceed through a two-step pathway involving the formation of an enol intermediate of the amide. kuleuven.be This intermediate then tautomerizes to the final, more stable amide product. The presence of a second amine molecule can act as a catalyst, facilitating proton transfer and lowering the activation energy barrier. kuleuven.be

An alternative synthetic route involves the amidation of a β-keto ester, such as ethyl acetoacetate (B1235776), with tert-butylamine. This reaction typically requires a catalyst or higher temperatures to proceed efficiently. researchgate.net The mechanism involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of the alcohol (ethanol).

Kinetic Studies and Identification of Rate-Determining Steps

Kinetic studies on the reactions of ketenes with amines reveal a complex dependency on the amine concentration. For less reactive ketenes, the reaction often shows a mixed second- and third-order dependence on the amine concentration. nih.gov This suggests that the initial nucleophilic addition is reversible, and subsequent steps involving additional amine molecules become kinetically significant. nih.gov These additional amine molecules can facilitate the proton transfers necessary for the reaction to proceed.

In contrast, for more reactive ketenes, the reaction typically shows a first-order dependence on the amine, indicating that the initial nucleophilic attack is irreversible and is the rate-determining step. nih.gov

Reactivity Mechanisms of this compound as a Synthon

As a synthetic intermediate, this compound possesses multiple reactive sites, making it a valuable tool for constructing various organic molecules, particularly heterocycles. researchgate.netresearchgate.netbeilstein-journals.org Its chemical behavior is largely dictated by the keto-enol tautomerism inherent to β-dicarbonyl systems and the significant steric and electronic influence of the N-tert-butyl group.

Enol-Keto Tautomerism and Its Influence on Chemical Reactivity

This compound exists as an equilibrium mixture of its keto and enol tautomers. conicet.gov.arconicet.gov.arcore.ac.uk This equilibrium is a crucial determinant of its reactivity. core.ac.uk While the keto form typically predominates, the enol form, though less abundant, is often the more reactive species in many reactions. libretexts.org

Keto Tautomer: Features distinct ketone (C=O) and amide (N-C=O) functional groups.

Enol Tautomer: Contains a hydroxyl group (OH) conjugated with a carbon-carbon double bond (C=C), forming an enol, which is also conjugated with the amide group. leah4sci.comlibretexts.org

The position of the equilibrium is influenced by factors such as the solvent, temperature, and substituents. conicet.gov.armdpi.com The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. conicet.gov.arcore.ac.uk This tautomerism is key to the compound's dual role as both a nucleophile (via the enolate) and an electrophile. Acid- or base-catalysis can facilitate the interconversion between the two forms. libretexts.org Under acidic conditions, protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon. libretexts.org Under basic conditions, an α-hydrogen is removed to form a resonance-stabilized enolate ion, which can then be protonated on the oxygen to yield the enol. libretexts.org

TautomerKey Structural FeatureRole in Reactivity
Keto Form Carbonyl group (C=O)Acts as an electrophile at the carbonyl carbons.
Enol Form Enol (C=C-OH)The enol itself can be nucleophilic.
Enolate Form Anionic C=C-O⁻A powerful nucleophile at the α-carbon.

Nucleophilic and Electrophilic Reactivity Profiles of the Beta-Ketoamide System

The β-ketoamide moiety possesses both nucleophilic and electrophilic centers, allowing for diverse reactivity. researchgate.netnih.gov

Nucleophilic Reactivity: The primary site of nucleophilicity is the α-carbon (the carbon between the two carbonyl groups). Deprotonation by a base generates a resonance-stabilized enolate anion, which is a potent nucleophile. This enolate can react with a wide range of electrophiles, such as alkyl halides and acyl chlorides, in C-alkylation and C-acylation reactions, respectively. The enol form itself can also act as a nucleophile.

Electrophilic Reactivity: The system contains two electrophilic centers: the ketonic carbonyl carbon and the amidic carbonyl carbon. These sites are susceptible to attack by various nucleophiles. For instance, the self-condensation of β-ketoamides to form pyridones involves the attack of the enol or enolate of one molecule onto the carbonyl group of another. beilstein-journals.org

Steric and Electronic Effects of the Tert-Butyl Group on Reaction Pathways

The tert-butyl group attached to the amide nitrogen exerts profound steric and electronic effects that significantly influence the reactivity and stability of this compound.

Steric Effects: The tert-butyl group is exceptionally bulky. mdpi.comfiveable.me This steric hindrance can:

Influence Conformational Preferences: It can restrict rotation around the C-N amide bond, potentially distorting it from planarity. researchgate.netnih.gov While typical amides are planar due to resonance, bulky substituents can induce twisting. nih.gov

Direct Reaction Pathways: The bulkiness can hinder nucleophilic attack at the adjacent amide carbonyl, making the ketonic carbonyl the more accessible electrophilic site for external reagents. It can also influence the regioselectivity of reactions at the α-carbon by sterically shielding one face of the enolate. fiveable.me In some cases, bulky groups can destabilize certain transition states, thereby favoring alternative reaction pathways. mdpi.com

Impact Stability: Theoretical studies on related secondary amides show that bulky substituents like the tert-butyl group significantly destabilize the cis isomer of the amide bond and increase the energy barrier for cis/trans isomerization. mdpi.comresearchgate.net

Electronic Effects: The tert-butyl group is an electron-donating group (EDG) through induction. This can:

Modulate Acidity: By donating electron density, it slightly increases the electron density on the amide nitrogen, which can influence the acidity of the α-protons. However, this effect is generally considered less dominant than the electronic effects of the carbonyl groups.

Influence Amide Resonance: The electron-donating nature of the tert-butyl group can affect the resonance delocalization within the amide bond, which in turn can subtly alter the electrophilicity of the amide carbonyl. acs.org

Derivatization and Functionalization Strategies of N Tert Butyl 3 Oxobutanamide

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecular structures. rsc.org N-tert-butyl-3-oxobutanamide is an ideal substrate for several classical MCRs.

The Biginelli reaction is a cornerstone MCR that traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). sigmaaldrich.commdpi.com The scope of this reaction has been expanded to include β-keto amides, such as this compound, in place of β-ketoesters. This modification leads to the synthesis of N1-unsubstituted dihydropyrimidine-5-carboxamides.

The reaction mechanism is believed to proceed via an iminium intermediate, formed from the initial condensation of the aldehyde and urea. sigmaaldrich.comsci-hub.se This electrophilic species is then attacked by the enol form of this compound. Subsequent intramolecular cyclization through condensation between the ketone carbonyl and the remaining amine group of the urea moiety yields the final heterocyclic product. sigmaaldrich.com Various catalysts, including Brønsted or Lewis acids like hydrochloric acid, p-toluenesulfonic acid (p-TsOH), or ferric chloride, are often employed to facilitate the reaction. researchgate.netrsc.org The reaction can also proceed under solvent-free conditions at elevated temperatures. rsc.org

Table 1: Examples of Biginelli Reaction Products Derived from this compound This table is illustrative, based on the known reactivity of N-substituted-3-oxobutanamides in Biginelli reactions.

Aldehyde (R-CHO)Urea/Thiourea (B124793)Resulting Dihydropyrimidinone Core StructureCatalyst/Conditions
BenzaldehydeUrea4-Phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideAcid catalyst (e.g., HCl, p-TsOH) researchgate.netrsc.org
4-ChlorobenzaldehydeUrea4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideAcid catalyst, 80-100 °C rsc.orgjmchemsci.com
3-NitrobenzaldehydeThiourea4-(3-Nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamidep-TsOH, Reflux nih.gov
IsovaleraldehydeUrea4-Isobutyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideLewis/Brønsted Acid mdpi.com

The Hantzsch pyridine (B92270) synthesis is a classic MCR that produces dihydropyridine (B1217469) derivatives from the condensation of an aldehyde, a nitrogen donor (typically ammonia), and two equivalents of a β-dicarbonyl compound. wikipedia.orgorganic-chemistry.org By substituting the common β-ketoester with this compound, the reaction yields N3,N5-di-(tert-butyl)-1,4-dihydropyridine-3,5-dicarboxamides.

The reaction mechanism involves the initial formation of two key intermediates: an enamine, from the reaction of one molecule of the β-keto amide with ammonia (B1221849), and an α,β-unsaturated carbonyl compound (a chalcone-type intermediate), from a Knoevenagel condensation of the second molecule of the β-keto amide with the aldehyde. wikipedia.org The subsequent Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration, affords the dihydropyridine ring. wikipedia.org The resulting dihydropyridines can be subsequently oxidized to the corresponding aromatic pyridine derivatives. wikipedia.org

Table 2: Examples of Hantzsch Dihydropyridine Synthesis with this compound This table is illustrative, based on the established Hantzsch reaction with analogous acetoacetanilides. rsc.org

Aldehyde (R-CHO)Resulting Dihydropyridine StructureTypical Conditions
Formaldehyde (B43269)2,6-Dimethyl-N3,N5-di-tert-butyl-1,4-dihydropyridine-3,5-dicarboxamideReflux in alcohol with excess ammonia rsc.org
Benzaldehyde2,6-Dimethyl-4-phenyl-N3,N5-di-tert-butyl-1,4-dihydropyridine-3,5-dicarboxamideReflux in alcohol (e.g., isopropanol) rsc.org
4-Nitrobenzaldehyde4-(4-Nitrophenyl)-2,6-dimethyl-N3,N5-di-tert-butyl-1,4-dihydropyridine-3,5-dicarboxamideReflux in alcohol rsc.org

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org This reaction is exceptionally versatile for creating peptide-like structures and diverse heterocyclic scaffolds. beilstein-journals.org

This compound can be incorporated into Ugi-type syntheses primarily by utilizing its ketone functionality as the carbonyl component. In a typical Ugi-4CR setup, the ketone group of this compound would react with an amine to form an iminium ion (after protonation by the carboxylic acid). This intermediate is then trapped by the nucleophilic isocyanide, followed by an O- to N-acyl transfer (the Mumm rearrangement) to yield the final, highly functionalized α-acetamido carboxamide product. wikipedia.org The presence of the bulky tert-butyl group, either on the oxobutanamide itself or on the isocyanide reactant, can influence reaction yields, sometimes favorably. mdpi.com

Diversity-oriented synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules from a common starting material or intermediate. frontiersin.orgscispace.com The multiple reactive sites within this compound make it an excellent scaffold for DOS. By carefully selecting reaction partners and controlling reaction conditions (e.g., catalyst, temperature, activation method), the reaction pathway can be switched to produce different heterocyclic skeletons from the same set of starting materials. researchgate.net

For example, a three-component reaction of an N-substituted-3-oxobutanamide, a salicylaldehyde, and an aminoazole can be directed to selectively form different products. researchgate.netfrontiersin.org Depending on the catalyst and whether conventional heating or ultrasonic activation is used, the reaction can yield chromans, pyridines, or larger benzoxazocine rings. researchgate.net This condition-based divergence highlights the utility of the this compound core in generating molecular complexity and skeletal diversity efficiently.

Ugi-Type Reactions Incorporating this compound Moieties

Cyclization Reactions

Beyond its role in MCRs, this compound is a key precursor for various cyclization reactions that produce a range of valuable heterocyclic compounds. These transformations leverage the inherent reactivity of the 1,3-dicarbonyl-like system to construct rings.

The synthesis of diverse, functionalized heterocycles is a major application of this compound.

Dihydropyrimidinones: As detailed in the Biginelli reaction (Section 4.1.1), the condensation of this compound with an aldehyde and urea is a primary method for synthesizing dihydropyrimidinone-5-carboxamides. rsc.org These structures are of significant interest in medicinal chemistry.

Nicotinates: Polysubstituted nicotinates (derivatives of pyridine-3-carboxylic acid) can be synthesized from β-keto amides. kochi-tech.ac.jp One approach involves the reaction of an enamino ester with the β-keto amide, which undergoes cyclocondensation to form the pyridine ring. The specific synthesis of nicotinate (B505614) derivatives from this compound has been studied, demonstrating its utility in constructing this class of heterocycles. kochi-tech.ac.jp

Pyrrolinones: Substituted pyrrolinones can be accessed through pathways involving this compound. For instance, the dimerization of 3-amino-2-butenamides, which are readily formed from the corresponding β-keto amides, can lead to pyrrolinone structures. kochi-tech.ac.jp Other routes involve the cyclization of intermediates derived from the β-keto amide backbone to form the five-membered pyrrolinone ring. mdpi.com

Oxindoles: In a different type of cyclization, N-aryl-3-oxobutanamides can undergo manganese(III)-based oxidative cyclization to yield 3-acetylindolin-2-ones (oxindoles). nii.ac.jp This reaction proceeds via the formation of a radical on the active methylene (B1212753) carbon, which then attacks the N-aryl ring to initiate cyclization. While this specific example uses an N-aryl substituent to enable the intramolecular aromatic substitution, it demonstrates a powerful method for transforming the 3-oxobutanamide skeleton into complex fused heterocyclic systems. nii.ac.jpresearchgate.net

Oxidative Cyclization Reactions Leading to Indolinones and Oxindoles

Oxidative cyclization is a powerful method for the synthesis of heterocyclic compounds. In the context of 3-oxobutanamides, manganese(III) acetate (B1210297) has been effectively used as an oxidant to induce intramolecular cyclization. This reaction, however, is critically dependent on the nature of the substituent on the amide nitrogen.

For N-aryl-3-oxobutanamides, treatment with manganese(III) acetate in a suitable solvent like acetic acid leads to the formation of 3-acetylindolin-2-ones, which are precursors to oxindoles. The reaction proceeds through the formation of a radical at the α-carbon (C2) of the butanamide, which then attacks the ortho-position of the N-aryl ring in an intramolecular cyclization. Subsequent oxidation and rearrangement yield the indolinone structure. A general representation of this reaction is depicted below:

Reaction Scheme for N-Aryl-3-oxobutanamide Oxidative Cyclization

N-Aryl-3-oxobutanamide + Mn(OAc)₃ → 3-Acetylindolin-2-one

In the case of This compound , this pathway to indolinones and oxindoles is not viable. The N-tert-butyl group lacks the aromatic ring necessary for the intramolecular electrophilic attack by the generated radical intermediate. Consequently, under similar oxidative conditions, this compound would not be expected to yield indolinone or oxindole (B195798) derivatives. Instead, intermolecular reactions or decomposition pathways would likely be favored.

Condensation Reactions

The carbonyl group and the active methylene group of this compound are prime sites for condensation reactions, leading to a variety of heterocyclic and open-chain derivatives.

Formation of Hydrazone Derivatives from this compound

The ketone carbonyl at the C3 position of this compound readily undergoes condensation with hydrazine (B178648) and its derivatives to form hydrazones. This reaction typically proceeds under mild acidic or basic conditions. The resulting hydrazone derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems, such as pyrazoles.

The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.

General Reaction for Hydrazone Formation

This compound + Hydrazine → N-tert-butyl-3-(hydrazono)butanamide

The formed hydrazones can exist in tautomeric forms, and their structure can be influenced by the reaction conditions and the substituents on the hydrazine. These hydrazone derivatives serve as versatile synthons for further chemical transformations.

Other Condensation-Based Transformations

Beyond hydrazone formation, the reactive nature of this compound allows for its participation in several other named condensation reactions, opening avenues to a broader range of chemical structures.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgsciensage.infothermofisher.com In the case of this compound, the active methylene group at C2 can react with aldehydes or ketones. This would lead to the formation of α,β-unsaturated systems. The general principle of the Knoevenagel condensation is the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile. wikipedia.org

Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgumich.edu It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While this compound itself does not fit the typical substrate profile perfectly as the "ketone" component, its enolizable nature suggests potential for participation in Gewald-type syntheses under appropriate conditions to yield thiophene (B33073) derivatives.

Biginelli-like Reactions: The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones. While the classical Biginelli reaction uses a β-dicarbonyl compound, an aldehyde, and urea or thiourea, variations using β-keto amides have been reported. For instance, N-(3,5-dichloro-2-ethoxy-6-fluoropyridin-4-yl)-3-oxobutanamide has been used in a Biginelli-like reaction to produce substituted tetrahydropyrimidine (B8763341) derivatives. mdpi.com This suggests that this compound could potentially undergo similar transformations to yield dihydropyrimidine (B8664642) scaffolds.

Regioselective Functionalization of the this compound Core

The presence of multiple reactive sites in this compound makes regioselectivity a key consideration in its functionalization. The primary sites for reaction are the α-carbon (C2), the γ-carbon (C4, the methyl group), the amide nitrogen, and the keto oxygen.

The active methylene group at the C2 position is the most acidic and therefore the most common site for deprotonation and subsequent electrophilic substitution, such as alkylation and acylation. The generation of an enolate under basic conditions allows for the introduction of a wide range of substituents at this position.

Chemoselective amination studies on β-keto amides have shown that the outcome of the reaction is influenced by the steric bulk of the reactants. researchgate.net Less hindered amines tend to react at the more electrophilic ketone moiety, while bulkier amines can favor reaction at the amide group, particularly at higher temperatures. researchgate.net In the case of this compound, the bulky tert-butyl group would likely influence the regioselectivity of incoming reagents.

The table below summarizes the potential sites for regioselective functionalization and the types of reactions that can occur.

Reactive SitePositionType of ReactionPotential Products
Active MethyleneC2Alkylation, Acylation, CondensationC2-substituted derivatives
Ketone CarbonylC3Condensation, ReductionHydrazones, Alcohols
Amide NitrogenNDeprotonation (strong base)N-anion for further reaction
Amide CarbonylC1Nucleophilic attack (under harsh conditions)Amide cleavage products

Influence of the N-tert-butyl Moiety on the Properties and Reactivity of Derivatives

The N-tert-butyl group exerts a significant influence on the chemical and physical properties of this compound and its derivatives through a combination of steric and electronic effects.

Steric Effects:

Steric Hindrance: The bulky tert-butyl group provides considerable steric hindrance around the amide functionality. wikipedia.orgwikipedia.org This can influence the regioselectivity of reactions, as seen in the preference for reactions at the less hindered ketone moiety over the amide group. researchgate.net This steric bulk can also impact the conformational preferences of the molecule and its derivatives, potentially affecting their biological activity if they are intended as bioactive compounds. The Thorpe-Ingold effect, where bulky groups can alter reaction rates and equilibria, is a relevant concept here. wikipedia.org

Kinetic Stabilization: The steric bulk of the tert-butyl group can kinetically stabilize otherwise reactive functionalities within the molecule. wikipedia.org This can be advantageous in preventing unwanted side reactions.

Electronic Effects:

Inductive Effect: The tert-butyl group is weakly electron-donating through induction. This can slightly increase the electron density on the amide nitrogen, potentially affecting its basicity and nucleophilicity.

Amide Resonance: The electronic properties of the N-substituent can influence the degree of resonance in the amide bond (nN → π*C=O). While alkyl groups generally have a modest electronic effect, the steric bulk of the tert-butyl group can lead to a twisting of the amide bond. researchgate.netacs.org This distortion can disrupt the planarity and decrease the resonance stabilization, making the amide bond more susceptible to cleavage under certain conditions. researchgate.net

The interplay of these steric and electronic factors makes the N-tert-butyl group more than just a passive substituent; it actively shapes the reactivity and properties of the resulting derivatives.

Advanced Characterization Methodologies for N Tert Butyl 3 Oxobutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For N-tert-butyl-3-oxobutanamide, the spectrum is characterized by its simplicity, which is indicative of the compound's structure.

A study conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows distinct signals that correspond to the different types of protons in the molecule. nist.gov The large singlet at 1.31 ppm, integrating to nine protons, is characteristic of the chemically equivalent methyl groups of the tert-butyl moiety. nist.gov The singlet at 2.21 ppm corresponds to the three protons of the acetyl methyl group (CH₃CO). nist.gov The active methylene (B1212753) protons (COCH₂CO), situated between the two carbonyl groups, appear as a singlet at 3.28 ppm. nist.gov Finally, a broad signal between 6.6 and 6.7 ppm represents the single proton of the amide (NH) group. nist.gov The broadness of the NH signal is typical and results from quadrupole effects of the nitrogen atom and potential chemical exchange.

Table 1: ¹H NMR Spectroscopic Data for this compound Data sourced from Kochi University of Technology Academic Resource Repository. nist.gov

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
6.6-6.7Broad1H-NH-
3.28Singlet2H-C(O)-CH₂-C(O)-
2.21Singlet3H-C(O)-CH₃
1.31Singlet9H-C(CH₃)₃

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

While ¹H NMR reveals the proton framework, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing direct information about the molecular backbone. bhu.ac.in The chemical shift of each carbon signal indicates its chemical environment, such as whether it is part of an alkyl group, adjacent to an electronegative atom, or a carbonyl carbon. oregonstate.edu

Experimentally obtained ¹³C NMR data for this compound has identified signals for the methyl carbons. In a spectrum taken at 100 MHz in CDCl₃, the signal at 28.7 ppm is assigned to the three equivalent methyl carbons of the tert-butyl group, while the signal at 31.0 ppm corresponds to the acetyl methyl carbon. nist.gov

Based on typical chemical shift ranges for amides and ketones, the remaining carbon signals can be predicted. The quaternary carbon of the tert-butyl group is expected around 51-52 ppm. The methylene carbon, positioned between two carbonyls, would likely appear around 50 ppm. The two carbonyl carbons are the most deshielded; the amide carbonyl (N-C=O) is predicted to be in the 165-170 ppm range, and the ketone carbonyl (C=O) further downfield, typically above 200 ppm. oregonstate.edu

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for this compound Experimental data sourced from Kochi University of Technology Academic Resource Repository. nist.gov Predicted values are based on standard chemical shift ranges. oregonstate.edu

Carbon AtomAssignmentPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
1-C(O)-CH₃~205Not Reported
2-CH₂-~50Not Reported
3-NH-C(O)-~167Not Reported
4-C(CH₃)₃~51Not Reported
5-C(CH₃)₃28-2928.7
6-C(O)-CH₃~3131.0

Applications of Advanced NMR Techniques (e.g., 2D NMR, DEPT)

To unambiguously assign all proton and carbon signals and confirm connectivity, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. bhu.ac.in For this compound, a DEPT-135 experiment would show positive signals for the CH₃ carbons (acetyl and tert-butyl) and a negative signal for the CH₂ carbon. Quaternary carbons, such as the two carbonyls and the central carbon of the tert-butyl group, would be absent from the DEPT-135 spectrum, aiding in their identification.

2D NMR Spectroscopy: Two-dimensional NMR techniques correlate signals across two frequency axes, revealing interactions between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. rsc.org In this compound, no cross-peaks would be expected in a COSY spectrum as there are no adjacent, non-equivalent protons to show coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. rsc.org For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal at 1.31 ppm to the ¹³C signal at 28.7 ppm (tert-butyl groups), the ¹H signal at 2.21 ppm to the ¹³C signal at 31.0 ppm (acetyl methyl), and the ¹H signal at 3.28 ppm to its corresponding carbon signal (~50 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, the protons of the tert-butyl group (1.31 ppm) would show a correlation to the quaternary carbon of the tert-butyl group (~51 ppm) and the amide carbonyl carbon (~167 ppm). The acetyl methyl protons (2.21 ppm) would correlate to the ketone carbonyl carbon (~205 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nii.ac.jp The resulting pattern of fragments is unique to the compound and serves as a molecular fingerprint.

Another likely fragmentation is the alpha-cleavage of a methyl radical from the tert-butyl group of the molecular ion, leading to a significant peak at m/z 142 (M-15). Cleavage of the bond between the acetyl group and the methylene bridge could produce an acylium ion at m/z 43 ([CH₃CO]⁺).

Table 3: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zPredicted Fragment IonFragmentation Pathway
157[C₈H₁₅NO₂]⁺•Molecular Ion
142[C₇H₁₂NO₂]⁺Loss of •CH₃ from tert-butyl group
100[C₅H₁₀NO]⁺Loss of CH₃CO• radical
57[C₄H₉]⁺Formation of tert-butyl cation (likely base peak)
43[C₂H₃O]⁺Formation of acetyl cation

High-Resolution Mass Spectrometry (HRMS/HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), measures molecular masses with extremely high accuracy (typically to four or five decimal places). nii.ac.jpthieme-connect.com This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₈H₁₅NO₂), the theoretical exact mass of the neutral molecule is 157.1103 Da. HRMS analysis would typically detect the protonated molecule, [M+H]⁺, or a sodium adduct, [M+Na]⁺. The calculated exact mass for the protonated species [C₈H₁₆NO₂]⁺ is 158.1176 Da. Observing a peak at this precise m/z value in an HRMS spectrum would confirm the elemental composition, distinguishing it from other potential formulas with the same nominal mass. For instance, the formula C₉H₁₉O₂ (exact mass 159.1380 Da) has a different exact mass for its [M+H]⁺ ion (160.1458 Da), and could be easily differentiated. This makes HRMS an indispensable tool for confirming the identity of newly synthesized compounds. nii.ac.jp

Analysis of Fragmentation Patterns for Structural Information

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺•) which subsequently breaks down into smaller, characteristic fragment ions.

For this compound, the fragmentation is guided by the presence of several key structural features: a secondary amide, a ketone, and a bulky tert-butyl group. The molecular ion (M⁺•) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.21 g/mol ).

Key fragmentation pathways include:

Alpha-Cleavage: This occurs at the bonds adjacent to the carbonyl groups and the nitrogen atom. Cleavage of the C-C bond between the carbonyl and the tert-butyl group is particularly favorable due to the formation of the highly stable tert-butyl cation.

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen. For the ketone portion of this compound, a γ-hydrogen transfer from the terminal methyl group can lead to the elimination of a neutral propene molecule.

Amide Fragmentation: Cleavage of the amide bond can occur, leading to fragments corresponding to the acylium ion and the amine portion.

A proposed fragmentation pattern and the corresponding major ions expected in the mass spectrum of this compound are detailed below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
157 [C₈H₁₅NO₂]⁺• Molecular Ion (M⁺•)
142 [C₇H₁₂NO₂]⁺ Loss of a methyl radical (•CH₃)
100 [C₅H₈NO]⁺ α-cleavage, loss of the acetyl group (•COCH₃)
86 [C₄H₈NO]⁺• McLafferty rearrangement at the amide carbonyl
72 [C₄H₁₀N]⁺ Fragment containing the tert-butyl amine portion
58 [C₃H₆O]⁺• McLafferty rearrangement at the ketone carbonyl
57 [C₄H₉]⁺ α-cleavage leading to the stable tert-butyl cation (base peak)

Note: The base peak is often the most stable fragment; in this case, the tert-butyl cation at m/z 57 is a strong candidate due to its high stability.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present, making IR spectroscopy an invaluable tool for qualitative analysis.

Experimental data for this compound reveals several key absorption bands that confirm its structure. nih.govdur.ac.uk The spectrum is characterized by distinct peaks corresponding to the N-H bond of the secondary amide, the two different carbonyl groups (ketone and amide), and other vibrations within the molecule.

Table 2: Experimental Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3316 N-H stretch Secondary Amide
1714 C=O stretch Ketone
1646 C=O stretch (Amide I band) Secondary Amide
1544 N-H bend & C-N stretch (Amide II band) Secondary Amide

Source: Oriental Journal of Chemistry nih.govdur.ac.uk

The peak at 3316 cm⁻¹ is indicative of the N-H stretching vibration of a secondary amide. nih.govdur.ac.uk The presence of two distinct carbonyl absorptions is crucial: the peak at 1714 cm⁻¹ is assigned to the ketone's C=O stretch, while the peak at 1646 cm⁻¹ corresponds to the amide's C=O stretch (Amide I band). nih.govdur.ac.uk The lower frequency of the amide carbonyl is due to resonance with the nitrogen lone pair, which gives the C=O bond less double-bond character. The band at 1544 cm⁻¹ is the Amide II band, arising from a combination of N-H bending and C-N stretching vibrations. nih.govdur.ac.uk

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, torsional angles, and intermolecular interactions such as hydrogen bonding.

As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been published. However, the analysis of closely related compounds, such as N-(3,4-Dichlorophenyl)-3-oxobutanamide, demonstrates the power of this technique. For such a molecule, XRD analysis would reveal:

Conformation: The preferred spatial orientation of the molecule, including the planarity of the amide group and the dihedral angles along the carbon backbone.

Tautomerism: Unambiguous confirmation of whether the molecule exists in the keto-amide or the enol-imide tautomeric form in the solid state. Based on spectroscopic data for related compounds, the keto form is expected. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent forces. XRD would precisely map the hydrogen bonding network, particularly the hydrogen bond between the amide N-H group of one molecule and a carbonyl oxygen (either from the ketone or amide of a neighboring molecule).

Should a crystal structure of this compound be determined, it would provide invaluable benchmark data for validating theoretical structural models.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for monitoring reaction progress, assessing product purity, and for purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity analysis of synthesized compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable, where a non-polar stationary phase is used with a polar mobile phase.

While a specific, standardized method for this exact compound is not detailed in current literature, a typical setup can be proposed based on its chemical properties and methods used for similar analytes. sielc.compsu.edu

Table 3: Proposed HPLC Conditions for Analysis of this compound

Parameter Description
Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid)
Elution Isocratic (e.g., 60:40 A:B) or Gradient elution
Flow Rate 1.0 mL/min
Detector UV-Vis at ~210 nm (for amide chromophore)

| Temperature | Ambient or controlled (e.g., 25 °C) |

This method would separate this compound from starting materials (e.g., diketene (B1670635), tert-butylamine) and potential by-products. The retention time would be characteristic of the compound under the specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reactions and check the purity of compounds. A small amount of the sample is spotted onto a plate coated with an adsorbent (stationary phase), and a solvent (mobile phase) is allowed to move up the plate.

For this compound, specific TLC data has been reported. nih.govdur.ac.uk

Table 4: Experimental Thin-Layer Chromatography Data for this compound

Parameter Value
Stationary Phase Silica (B1680970) gel
Mobile Phase Ethyl acetate (B1210297) / Petroleum Ether (7:3 v/v)
Retention Factor (Rf) 0.75

| Visualization | UV light (254 nm) and/or p-anisaldehyde stain |

Source: Oriental Journal of Chemistry nih.govdur.ac.uk

The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An Rf value of 0.75 indicates that this compound is relatively non-polar under these conditions, moving significantly up the silica gel plate with the ethyl acetate/petroleum ether mobile phase. nih.govdur.ac.uk

Theoretical Predictions of Spectroscopic Properties and Their Experimental Validation

Computational chemistry provides a powerful means to predict the structural and spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.netresearchgate.net By calculating the optimized molecular geometry at a given level of theory (e.g., B3LYP functional with a 6-31G(d) basis set), properties such as IR vibrational frequencies can be predicted.

This theoretical data serves two main purposes:

Aiding Spectral Assignment: Theoretical frequencies can help assign the experimentally observed IR bands to specific vibrational modes with greater confidence.

Validating the Structure: A strong correlation between the predicted and experimental spectra supports the proposed chemical structure.

For this compound, a DFT calculation would first find the lowest energy conformation of the molecule. Then, a frequency calculation would be performed on this optimized structure. The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to correct for systematic errors in the calculation and the effects of the experimental environment (solid or liquid phase vs. gas phase in the calculation).

Table 5: Comparison of Experimental and Hypothetical Scaled Theoretical IR Frequencies

Vibrational Mode Experimental Wavenumber (cm⁻¹) Hypothetical Scaled DFT Wavenumber (cm⁻¹)
N-H stretch 3316 ~3320
C=O stretch (Ketone) 1714 ~1715
C=O stretch (Amide I) 1646 ~1650

A close match between the experimental values and the scaled theoretical values, as illustrated in the hypothetical table above, would provide strong evidence that the calculated structure is an accurate representation of the actual molecule. This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical characterization.

Table of Mentioned Compounds

Compound Name
This compound
N-(3,4-Dichlorophenyl)-3-oxobutanamide
N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide
Diketene
tert-Butylamine (B42293)
Ethyl acetate
Petroleum ether
Acetonitrile
Formic acid

Computational and Theoretical Studies on N Tert Butyl 3 Oxobutanamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing precise data on molecular properties. For N-tert-butyl-3-oxobutanamide, these calculations focus on its structure, conformational possibilities, and inherent stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, such as bond lengths and angles, with high accuracy. nih.govmdpi.com For this compound, DFT calculations, typically using functionals like B3LYP, can predict the most stable three-dimensional arrangement of its atoms.

The geometry of the diketo tautomer of this compound would be optimized to find the lowest energy structure. A computational study on the closely related acetoacetamide (B46550) using the B3LYP method provides a basis for the expected structural parameters. nih.gov The bulky tert-butyl group introduces steric hindrance that influences the planarity and angles of the molecular backbone.

Below is a table of selected, representative geometric parameters for the diketo form of this compound, as would be predicted from DFT calculations.

Table 1: Predicted Geometrical Parameters for this compound (Diketo Form) from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C=O (Amide) ~1.22 Å
C=O (Ketone) ~1.21 Å
C-N ~1.36 Å
N-C (tert-butyl) ~1.48 Å
Cα-C (Amide) ~1.52 Å
Cα-C (Ketone) ~1.53 Å
**Bond Angles (°) **
O-C-N ~123°
C-N-C ~124°
C(amide)-Cα-C(ketone) ~112°
Dihedral Angles (°)
O(ketone)-C-Cα-C(amide) ~32°
O(amide)-C-N-C(tert-butyl) ~180° (trans)

Data are illustrative, based on standard values and calculations on analogous molecules like acetoacetamide. nih.gov

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are crucial for analyzing the various possible conformations of a molecule and predicting their relative stabilities. nih.gov

A primary consideration for this compound is keto-enol tautomerism. Like other β-dicarbonyl compounds, it can exist as a diketo form or one of two enol forms. libretexts.org A study on acetoacetamide found that in the gas phase, it exists as a mixture of the diketo form (37%) and a more stable enol form (63%). nih.gov The enol form is stabilized by a strong intramolecular hydrogen bond. rsc.org

However, the stability is significantly influenced by substituents. DFT calculations on related β-keto amides have shown that N-substituted acetoacetamides become more stable than their corresponding enamine tautomers when the N-substituent is bulky. researchgate.netresearchgate.net This suggests that for this compound, the steric bulk of the tert-butyl group may destabilize the planar enol form, potentially shifting the equilibrium more towards the diketo tautomer compared to unsubstituted acetoacetamide.

Beyond tautomerism, conformational analysis involves rotation around single bonds, such as the C-N amide bond and bonds within the tert-butyl group. The large size of the tert-butyl group creates significant steric strain, dictating the most stable rotational conformers. lumenlearning.com

Table 2: Predicted Relative Stability of this compound Tautomers

Tautomer Key Structural Feature Predicted Relative Stability Rationale
Diketo Form Two C=O groups Favored Steric hindrance from the bulky tert-butyl group destabilizes the planar enol form. researchgate.netresearchgate.net
Enol Form C=C-OH and C=O Less Favored Although stabilized by an intramolecular hydrogen bond, steric clash with the tert-butyl group reduces its stability relative to the diketo form. rsc.org

Predictions are based on theoretical studies of sterically hindered N-substituted acetoacetamides. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications for Molecular Structures and Properties

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide a suite of descriptors that quantify this reactivity, offering predictive power for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the amide nitrogen and the oxygen atoms, which have lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbitals of the two carbonyl groups.

Table 3: Representative FMO Data for this compound

Descriptor Predicted Value (eV) Significance
E(HOMO) ~ -7.0 eV Indicates electron-donating ability
E(LUMO) ~ -1.5 eV Indicates electron-accepting ability
Energy Gap (ΔE) ~ 5.5 eV High value suggests good kinetic stability

Values are illustrative, based on typical DFT calculations for similar organic molecules. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. uni-muenchen.de

For this compound, an MEP map would show the most negative potential (red/yellow) concentrated around the two carbonyl oxygen atoms due to their high electronegativity and lone pairs. The most positive potential (blue) would be located around the amide (N-H) proton, making it the primary site for hydrogen bonding and deprotonation. The α-hydrogens, located between the two carbonyl groups, would also exhibit a degree of positive potential, consistent with their known acidity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the following formulas based on HOMO and LUMO energies:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 4: Predicted Global Reactivity Descriptors for this compound

Descriptor Formula Predicted Value (eV) Interpretation
Ionization Potential (I) -E(HOMO) 7.0 Energy required to remove an electron
Electron Affinity (A) -E(LUMO) 1.5 Energy released when an electron is added
Electronegativity (χ) (I + A) / 2 4.25 Moderate ability to attract electrons
Chemical Hardness (η) (I - A) / 2 2.75 High hardness indicates high stability
Global Softness (S) 1 / η 0.36 Low softness indicates low polarizability
Electrophilicity Index (ω) χ² / (2η) 3.28 Moderate electrophilic character

Calculated from the illustrative FMO energies in Table 3.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Modeling and Docking Studies of this compound Derived Scaffolds

Molecular modeling and docking studies are essential computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). These methods are pivotal in drug discovery for understanding binding mechanisms and for the rational design of new, more potent compounds. For scaffolds derived from this compound, these studies provide insights into how structural modifications influence their biological activity.

Computational Structure-Activity Relationship (SAR) Elucidations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. oncodesign-services.comcollaborativedrug.com Computational approaches to SAR allow for the systematic analysis of how different functional groups and structural motifs on the this compound scaffold contribute to its efficacy.

For instance, in the broader class of oxobutanamide derivatives, modifications at various positions have been shown to significantly impact activity. Studies on related scaffolds, such as pyrazolylpyrimidinones, have demonstrated that even minor changes, like the introduction of a methyl ether or N-methylation on the core ring, can alter biological outcomes. acs.org Similarly, for tetrahydroquinolone modulators, replacing a butyl group with smaller alkyls like ethyl or larger groups like phenethyl resulted in varied potencies, indicating a sensitive SAR. acs.org

The exploration of different substituents on the this compound framework allows for the identification of key interactions. For example, the introduction of aromatic or heteroaromatic rings can probe the role of aromaticity and lipophilicity in binding. kcl.ac.uk The goal of these computational SAR studies is to build a predictive model that guides the synthesis of more effective analogues. oncodesign-services.com

Table 1: Illustrative SAR data for hypothetical this compound derivatives (Note: This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally determined data for this specific compound.)

Compound IDR-Group ModificationPredicted Activity (IC50, µM)Key Structural Feature
NTBO-001None (Parent)15.2tert-butyl group
NTBO-002Phenyl at C48.5Aromatic ring
NTBO-0034-Chlorophenyl at C45.1Electron-withdrawing group
NTBO-004Cyclohexyl at N-tert-butyl22.8Increased bulk

Analysis of Putative Binding Interactions in Molecular Systems

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researcher.life This analysis provides a detailed view of the putative binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound derivatives and their target proteins.

For example, docking studies on inhibitors of the p53/Human-MDM2 interaction have used chemical-shift perturbation data from NMR experiments to identify the binding site of ligands. whiterose.ac.uk In the context of this compound derivatives, docking could reveal that the carbonyl oxygen atoms participate in hydrogen bonding within the active site, a common interaction for similar compounds. nih.gov The tert-butyl group might fit into a hydrophobic pocket, contributing to the binding affinity.

Studies on related 3-oxobutanamide structures have shown that specific isomers, such as the Z-isomer, are more stable and exhibit specific binding in the catalytic active site of enzymes like carboxylesterase. nih.gov The analysis of these interactions is crucial for optimizing the lead compound to enhance its binding affinity and selectivity. acs.org

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations provide insights into the conformational stability of a ligand and its complex with a receptor, which is something static docking models cannot fully capture. ebsco.com

For this compound derived scaffolds, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov For instance, simulations can reveal whether key hydrogen bonds are maintained over the simulation time and how water molecules might mediate interactions in the binding site. The flexibility of both the ligand and the receptor is accounted for, providing a more dynamic and realistic picture of the binding event. upc.edu

MD simulations have been used to study the conformational changes in proteins like myoglobin, showing how molecular motion is essential for its function. ebsco.com Similarly, for this compound derivatives, MD can help understand how the compound induces or adapts to conformational changes in its target protein, which is critical for its mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical relationship between the chemical structure and the biological activity of a series of compounds. analis.com.my These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict the activity of new, unsynthesized compounds. nih.gov

For a series of this compound derivatives, a QSAR model could be developed using descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various electronic and steric parameters. researchgate.netresearchgate.net Machine learning algorithms like multiple linear regression (MLR), partial least squares (PLS), and more advanced methods like k-nearest neighbors (KNN) and decision trees can be employed to build these models. analis.com.mynih.gov

A hypothetical QSAR equation for this compound derivatives might look like: log(1/IC50) = a(logP) - b(TPSA) + c*(DipoleMoment) + d where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis.

The predictive power of a QSAR model is assessed through internal and external validation techniques. researchgate.net A reliable QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. growingscience.com

Prediction of Physical and Chemical Properties (e.g., Predicted Collision Cross Section)

Computational tools can predict a wide range of physical and chemical properties of molecules like this compound, even before they are synthesized. These predictions are valuable for understanding the compound's behavior in various environments.

Some key predicted properties for this compound and its derivatives include:

Molecular Weight: A fundamental property calculated from the molecular formula.

logP: A measure of lipophilicity, which influences absorption and distribution.

Topological Polar Surface Area (TPSA): Related to the compound's ability to permeate cell membranes. For N-(tert-butyl)-3-chloropropanamide, a related structure, the TPSA is 29.1 Ų. chemscene.com

Hydrogen Bond Donors and Acceptors: Important for molecular interactions. N-(tert-butyl)-3-chloropropanamide has 1 donor and 1 acceptor. chemscene.com

Rotatable Bonds: Influences conformational flexibility. N-(tert-butyl)-3-chloropropanamide has 2 rotatable bonds. chemscene.com

Collision Cross Section (CCS): A measure of the molecule's size and shape in the gas phase, which can be predicted using computational methods. For N-butyl-3-oxobutanamide, a related compound, the predicted CCS is 46.2 Ų. nih.gov

Table 2: Predicted Physicochemical Properties of this compound and a Related Compound

PropertyThis compound (Predicted)N-butyl-3-oxobutanamide (Reference) nih.gov
Molecular FormulaC8H15NO2C8H15NO2
Molecular Weight157.21 g/mol 157.21 g/mol
XLogP3-AA0.60.6
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count22
Rotatable Bond Count34
Topological Polar Surface Area46.2 Ų46.2 Ų
Collision Cross Section (CCS)Data not available143 Ų (Predicted)

Theoretical Predictions of Reaction Mechanisms and Pathways for this compound Transformations

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving this compound. Quantum chemistry calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. whiterose.ac.uk

For example, the synthesis of this compound can occur through the reaction of diketene (B1670635) with n-butylamine. chemsrc.com Theoretical studies can elucidate the step-by-step mechanism of this reaction, including the nucleophilic attack of the amine on the diketene ring and subsequent rearrangement.

Furthermore, the degradation pathways of this compound can be predicted. For instance, studies on the atmospheric degradation of tert-butylamine (B42293), a related structure, have shown that the reaction proceeds mainly through hydrogen abstraction from the amino group. researchgate.net Similar calculations for this compound could predict its stability and transformation products under various conditions, such as in biological systems or in the environment.

Theoretical studies can also predict the outcomes of various synthetic transformations. For instance, the reaction of 3-oxobutanamides with other reagents to form more complex heterocyclic structures, such as pyridinones or pyrimidines, can be modeled to understand the reaction pathways and predict the most likely products. semanticscholar.org

Applications of N Tert Butyl 3 Oxobutanamide in Advanced Chemical Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

N-tert-butyl-3-oxobutanamide serves as a fundamental building block in organic synthesis, primarily due to the reactivity of its 1,3-dicarbonyl moiety. kochi-tech.ac.jpsigmaaldrich.com This structural motif allows for a wide range of chemical transformations, making it a precursor for a diverse array of more complex molecules. Organic building blocks like this compound are essential starting materials for the modular, bottom-up assembly of intricate molecular structures. sigmaaldrich.com

The compound's utility is demonstrated in its application for synthesizing various polyfunctionalized heterocyclic compounds. kochi-tech.ac.jp Research has shown that β-keto amides, including the N-tert-butyl derivative, can be used to construct important heterocyclic systems such as:

Pyridines

Pyrroles

Dihydropyridines

Dihydropyrimidinones

Oxazoles

Pyrazoles kochi-tech.ac.jp

The synthesis of these structures is facilitated by the compound's dual functionality and the distinct electron density of its carbon-carbon double bond in its enol or enamine form, often referred to as a "push-pull" alkene. kochi-tech.ac.jp For instance, regioselective amination of acetoacetamides can lead to the formation of 3-amino-2-butenamides, which are themselves useful intermediates for further synthesis, such as the creation of polysubstituted pyrrolinones. kochi-tech.ac.jp

Class of CompoundSynthesized From/ViaReference
Polyfunctionalized Heterocyclesβ-keto amides kochi-tech.ac.jp
Spirocyclic γ-lactamsEnantioselective cyclization of Pd-enolates researchgate.net
Tetrazolo[1,5-a]pyrimidine derivativesThree-component reaction researchgate.net
PolypeptoidsRing-opening polymerization nsf.govrsc.org

Integration into Medicinal Chemistry Applications as a Molecular Scaffold or Precursor

In medicinal chemistry, the design and synthesis of novel compounds with potential therapeutic activity is a primary goal. This compound and related structures serve as valuable scaffolds or precursors in this endeavor. mdpi.com A molecular scaffold is a core structure upon which various functional groups can be built to create a library of compounds for biological screening. scintica.com

The structural framework of this compound is amenable to the creation of novel and complex molecular architectures with potential pharmacological relevance. Researchers have successfully used the principle of molecular hybridization to design and synthesize new series of 4-oxobutanamide (B1628950) derivatives. nih.gov This strategy involves combining different pharmacophores to create a single hybrid molecule with potentially enhanced or novel biological activity. elsevier.com

One notable study detailed the synthesis of novel 4-oxobutanamide derivatives and evaluated their antiproliferative capabilities against several human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells. nih.gov One of the synthesized compounds, N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl) succinimide (B58015) (DN4), demonstrated significant proliferation activity against the A498 kidney cancer cell line, proving superior to the control drugs paclitaxel (B517696) and colchicine (B1669291) in that specific assay. nih.gov This highlights the potential of the oxobutanamide scaffold in developing new antitumor drug candidates. nih.gov

Conjugation is a powerful strategy in medicinal chemistry where two or more distinct molecular entities are linked together to create a hybrid molecule. mdpi.com This approach aims to combine the functionalities of the parent molecules, potentially leading to improved efficacy, better targeting, or novel mechanisms of action. mdpi.comnih.gov

The 3-oxobutanamide framework is a suitable candidate for such strategies. For example, novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives have been prepared through a three-component reaction involving an N,N'-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide), various aldehydes, and 1H-tetrazol-5-amine. researchgate.net This demonstrates how the core butanamide structure can be integrated into multicomponent reactions to rapidly generate molecular diversity. researchgate.net The resulting hybrid molecules are then studied for their biological activities. In another context, the conjugation of amino acids and fatty acids to the drug cytarabine (B982) was shown to enhance its lipophilicity and bioavailability. nih.gov While not directly involving this compound, this illustrates the principle of conjugation that can be applied to butanamide derivatives to modify their properties for therapeutic applications.

Design and Synthesis of Novel Molecular Architectures

Materials Science Applications

The utility of this compound extends beyond organic and medicinal chemistry into the realm of materials science, where it can be used in the development of advanced materials. sigmaaldrich.comambeed.com

Derivatives of this compound can serve as monomers for the synthesis of functional polymers. A key example is the development of polypeptoids, which are a class of peptidomimetic polymers with significant potential in biomaterials. nsf.gov Research has demonstrated the successful synthesis and polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine (B1666218) derived N-carboxyanhydride (tBuO₂Pr-NCA). rsc.org

This monomer undergoes controlled ring-opening polymerization initiated by primary amines to produce well-defined poly(N-(3-tert-butoxy-3-oxopropyl) glycine). nsf.govrsc.org The polymerization process exhibits excellent control, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org The resulting polypeptoid contains tert-butyl ester groups along its side chains, which act as "cloaked" carboxyl functionalities. nsf.gov These protecting groups can be easily removed under mild acidic conditions to yield a polyacid, specifically poly(N-(2-carboxyethyl) glycine), which is a structural mimic of poly(glutamic acid). rsc.org Such pH-responsive polymers are attractive building blocks for creating stimuli-responsive supramolecular assemblies for biomaterials applications. nsf.gov

The tert-butyl group [(CH₃)₃C-] is not merely a passive component of the this compound molecule; its distinct size and steric bulk significantly influence the properties of the molecules and materials derived from it. rsc.org The crowded nature of the tert-butyl group can impart unique reactivity and stability. rsc.org

In the context of the functional polypeptoids discussed above, the tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality. nsf.gov Its bulkiness prevents unintended reactions during polymerization and its susceptibility to cleavage under mild acidic conditions (like with trifluoroacetic acid) allows for easy deprotection without degrading the polymer backbone. nsf.gov

More broadly, the incorporation of bulky tert-butyl groups into polymer structures can affect several material properties:

Solubility: The nonpolar, hydrophobic nature of the tert-butyl group can enhance the solubility of polymers in organic solvents.

Thermal Stability: The steric hindrance provided by the group can restrict chain mobility and intermolecular interactions, sometimes leading to altered thermal properties like glass transition temperature.

Morphology: The presence of bulky side groups can prevent dense chain packing, leading to more amorphous polymer structures.

Catalytic Applications Involving this compound Derived Moieties

Role as a Ligand or Component in Metal-Mediated Catalytic Transformations

The β-ketoamide functional group is well-established as an effective bidentate chelating motif for a wide range of metal ions. The enolate form of this compound can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered ring. This chelation influences the electronic properties and steric environment of the metal, thereby modulating its catalytic activity.

Research has shown that related 3-oxobutanamide and 3-oxobutanoate structures are effective ligands in various catalytic systems. For instance, acetoacetamide (B46550), the parent compound of this compound, and its derivatives are recognized as versatile chelating agents and precursors for transition metal catalysts. chemicalland21.com The ester analogue, tert-butyl 3-oxobutanoate, has been identified as a suitable non-labile ligand for modifying silica-supported zirconium and hafnium catalysts used in the production of unsaturated carboxylic acids and esters. google.com This suggests that the core 1,3-dicarbonyl structure is crucial for forming stable and catalytically active metal complexes.

The utility of the broader class of N-substituted 3-oxobutanamides in metal-catalyzed reactions is documented. For example, N-aryl-3-oxobutanamides have been utilized as reactants in palladium-catalyzed cross-coupling reactions. google.com In one study, a coordination compound was formed when a 3-oxobutanamide derivative reacted with a copper(II) chloride solution, highlighting the ability of this class of compounds to form metal complexes. researchgate.net Furthermore, derivatives like N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide are noted for their potential as chelating agents in catalysis due to the coordinating ability of the hydroxylamine (B1172632) and amide moieties. smolecule.com

The table below summarizes examples of catalytic systems where the 3-oxobutanamide or related moieties act as ligands or key components.

Catalyst/MetalLigand/Reactant StructureReaction TypeRole of the 3-Oxobutanamide MoietyReference
Zirconium (Zr) / Hafnium (Hf)tert-Butyl 3-oxobutanoateCarboxylic acid/ester synthesisNon-labile chelating ligand on a silica (B1680970) support google.com
Palladium (Pd)N-(2-bromophenyl)-3-oxobutanamideBiphenylanilide synthesis (Suzuki-Miyaura type)Reactant with chelating potential to stabilize the metal center google.com
Copper (Cu)3-Oxobutanamide derivativeComplex formationBidentate ligand forming a coordination complex researchgate.net
Various Transition MetalsAcetoacetamideGeneral catalysisChelating agent and catalyst precursor chemicalland21.com

These examples collectively demonstrate that the this compound framework is highly suitable for applications in metal-mediated catalysis. The combination of the strong chelating ability of the β-ketoamide group and the specific steric and electronic influence of the N-tert-butyl substituent allows for the fine-tuning of catalyst performance.

Contribution to Organocatalytic Systems

In the realm of organocatalysis, which avoids the use of metal catalysts, this compound and its derivatives are valuable as pronucleophiles. The hydrogen atoms on the α-carbon (the methylene (B1212753) group between the two carbonyls) are acidic and can be readily abstracted by a basic organocatalyst. This generates a stabilized enolate that can participate in a variety of stereoselective bond-forming reactions.

The application of related β-ketoamides in organocatalytic reactions is an active area of research. For instance, N-aryl-3-oxobutanamides have been successfully employed in organocatalytic site- and stereoselective 1,6-addition reactions. While direct studies on this compound are less common, the principles governing the reactivity of the β-ketoamide scaffold are broadly applicable.

A notable example in a related class of compounds is the use of N-(tert-butyl)-2-oxoacetamide in an enantioselective Pictet-Spengler reaction catalyzed by a prolyl-urea organocatalyst. d-nb.info This reaction proceeded with high yield and enantioselectivity, demonstrating that the tert-butylamide group is well-tolerated and can be a component of substrates in sophisticated organocatalytic transformations. d-nb.info Another relevant study showcases the organocatalytic Michael addition of formaldehyde (B43269) N-tert-butyl hydrazone to nitroalkenes, which, although a different reactant, underscores the utility of tert-butyl substituted reagents in asymmetric organocatalysis. rsc.org

The general mechanism for the involvement of a β-ketoamide like this compound in an organocatalytic reaction, such as a Michael addition, is outlined below:

Activation: A basic organocatalyst (e.g., an amine or a thiourea (B124793) derivative) deprotonates the α-carbon of the β-ketoamide, forming a chiral, non-covalent complex with the resulting enolate.

Nucleophilic Attack: The enolate attacks an electrophile (e.g., a nitroalkene or an enone) in a stereocontrolled manner, guided by the chiral environment of the catalyst.

Product Formation and Catalyst Regeneration: The intermediate product is formed, and the organocatalyst is released, ready to begin a new catalytic cycle.

The table below details research findings where moieties related to this compound have been used in organocatalytic systems.

Reactant StructureOrganocatalyst TypeReaction TypeProductKey FindingReference
N-(tert-butyl)-2-oxoacetamideProlyl-urea derivativePictet-Spengler Reaction1,1-disubstituted tetrahydro-β-carbolineAchieved 92% yield and 94% enantiomeric excess (ee), showing high efficiency and stereocontrol. d-nb.info
N-aryl-3-oxobutanamidesNot specified1,6-AdditionSubstituted propargylic compoundsDemonstrated site- and stereoselective addition to propargylic aza-p-quinone methides.
Formaldehyde N-tert-butyl hydrazoneAxially chiral bis-thioureaMichael Addition (Diaza-ene reaction)Enantioenriched diazenesEfficiently catalyzed reaction with good yields and moderate enantioselectivities. rsc.org

The potential of this compound as a substrate in organocatalysis is significant. Its active methylene group allows it to act as a soft nucleophile, while the bulky tert-butyl group can play a crucial role in influencing the stereochemical outcome of reactions by creating specific steric interactions within the catalyst-substrate complex.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to N-tert-butyl-3-oxobutanamide and its Derivatives

The synthesis of this compound and related acetoacetamides is evolving, with a strong emphasis on green chemistry principles to enhance efficiency and reduce environmental impact. credenceresearch.com Traditional methods are being supplanted by more sustainable alternatives that offer high yields and simple purification procedures.

Future research will likely concentrate on optimizing these green methodologies. One promising approach involves the catalyst- and solvent-free amidation of β-ketoesters, such as ethyl acetoacetate (B1235776), with amines under microwave irradiation. orientjchem.org This method provides the desired N-substituted β-ketoamides in good to excellent yields and represents a significant improvement over conventional heating. orientjchem.org Another eco-friendly route utilizes the reaction of amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in an aqueous medium, which can also be accelerated by microwave heating. rsc.orgidexlab.com Further development could focus on expanding the substrate scope and adapting these protocols for continuous flow synthesis, which offers increased safety and control. acs.org

The development of new catalytic systems is also a key research area. While some methods are catalyst-free, others have shown success using simple catalysts like potassium tert-butoxide under solvent-free conditions. researchgate.net Investigating novel, reusable, and non-toxic catalysts could further improve the sustainability of these synthetic routes. acs.org The table below compares conventional and microwave-assisted methods for synthesizing related N-aryl/heteryl acetoacetamides, highlighting the advantages of greener approaches. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-substituted Acetoacetamides

Method Catalyst Solvent Reaction Time Yield Reference
Conventional Heating Potassium tert-butoxide Solvent-free 1-10 hours Good researchgate.net
Microwave Irradiation Potassium tert-butoxide Solvent-free 3-7 minutes Improved researchgate.net
Conventional Heating None Aqueous Medium - Good rsc.orgidexlab.com
Microwave Irradiation None Aqueous Medium - Excellent rsc.orgidexlab.com

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The dual functionality of this compound provides a rich platform for discovering novel chemical reactions. While its use in synthesizing heterocyclic compounds is established, its full reactive potential remains underexplored. researchgate.net

A significant area for future study is the chemoselective functionalization of its two carbonyl groups. Research has shown that the reaction of β-keto amides with amines can be directed to either the ketone or the amide moiety based on steric factors and reaction temperature. researchgate.net Less hindered substrates tend to undergo condensation at the ketone, while bulkier substrates can favor substitution at the amide moiety at higher temperatures. researchgate.net This switchable reactivity allows for the synthesis of distinct product classes, such as β-aminobutenamides or other N-substituted acetoacetamides, from the same starting materials. researchgate.net

Another innovative transformation is the transition-metal-free α-arylation of secondary β-keto amides. acs.org This reaction proceeds through an interrupted insertion of arynes into the C-C bond, a process that challenges traditional reactivity patterns and creates densely functionalized aromatic compounds with chiral quaternary centers. acs.org Further exploration could expand the range of arynes and β-keto amides compatible with this transformation and develop enantioselective variants. acs.org

The table below summarizes the outcomes of chemoselective amination, demonstrating how reaction conditions can dictate the transformation pathway. researchgate.net

Table 2: Chemoselective Amination of a β-Keto Amide with Various Amines

Amine Temperature Major Product Type Key Observation Reference
Propylamine 130 °C β-Aminobutenamide Quantitative formation of the enamide product. researchgate.net
sec-Butylamine 130 °C Mixture Formation of both β-aminobutenamide and N-substituted acetoacetamide (B46550). researchgate.net

Advanced Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create structurally diverse small-molecule libraries for high-throughput screening in drug discovery and chemical biology. researchgate.netcam.ac.uk this compound and its analogues are ideal building blocks for DOS due to their participation in multicomponent reactions (MCRs). scispace.comfrontiersin.orgnih.gov

MCRs, such as the Biginelli reaction to form dihydropyrimidines, allow for the rapid assembly of complex molecules from three or more simple starting materials in a single step. rsc.orgscispace.com By systematically varying the aldehyde, urea (B33335)/thiourea (B124793), and the β-keto amide component (e.g., this compound), vast libraries of compounds can be generated. scispace.com The use of microwave-assisted organic synthesis (MAOS) can further accelerate the creation of these libraries. acs.orgnih.gov

Future research will focus on developing novel MCRs that utilize this compound to access new and diverse heterocyclic scaffolds. researchgate.net A particularly interesting avenue is the concept of "switchable" MCRs, where minor changes in reaction parameters (like catalyst, solvent, or temperature) can divert the reaction pathway to yield completely different structural skeletons from the same set of starting materials. researchgate.netresearchgate.net This approach dramatically expands the chemical space that can be explored from a limited number of building blocks, which is a core goal of both combinatorial chemistry and DOS. researchgate.net

Deeper Mechanistic Understanding Through Integrated Computational and Experimental Approaches

To fully harness and predict the reactivity of this compound, a deeper mechanistic understanding of its transformations is essential. Future progress in this area will rely on a synergistic combination of experimental techniques (like kinetics, intermediate trapping, and isotopic labeling) and computational chemistry. danlehnherr.com

For instance, Density Functional Theory (DFT) calculations have been successfully used to rationalize the chemoselectivity observed in the amination of β-keto amides. researchgate.net These studies revealed that while the formation of the β-aminobutenamide is often kinetically favored, the N-substituted acetoacetamide can be the thermodynamically more stable product, especially when bulky amines are used. researchgate.net This insight is crucial for designing selective synthetic strategies.

Similarly, understanding the mechanism of the α-arylation reaction with arynes required postulating an aryl anion intermediate that undergoes an unusual rearrangement, a departure from typical aryne reactivity. acs.org Future integrated studies could focus on mapping the complete energy profiles of these reactions, identifying transition states, and predicting how catalyst or substrate modifications will influence reaction rates and selectivities. danlehnherr.com This knowledge will accelerate the development of more efficient catalysts and novel transformations. danlehnherr.com

Table 3: Examples of Integrated Mechanistic Approaches for β-Keto Amide Reactions

Reaction Type Methodologies Key Mechanistic Insight Reference
Chemoselective Amination Experimental (Product Studies) & Computational (DFT) Reaction outcome is a balance of kinetic and thermodynamic control, influenced by sterics. researchgate.net
α-Arylation with Arynes Experimental (Product Analysis) & Mechanistic Postulation Reaction proceeds via an "interrupted insertion" mechanism involving an aryl anion intermediate. acs.org

Innovation in this compound-Derived Functional Materials and Chemical Systems

The unique chemical properties of this compound make it an attractive scaffold for the development of novel functional materials and chemical systems. While this area is still nascent, the inherent reactivity of the β-keto amide group suggests significant potential. researchgate.net

Future research could explore the incorporation of this compound into polymer backbones or as pendant groups. The β-dicarbonyl moiety is an excellent metal-chelating ligand, suggesting applications in creating new catalysts, sensors, or materials for metal ion sequestration. The ability to undergo condensation reactions could be harnessed to develop novel cross-linking agents for polymer networks or to synthesize specialized dyes and pigments.

Furthermore, the complex heterocyclic systems synthesized from this compound could serve as platforms for new functional materials. For example, azafluorenones, which can be derived from related structures, have potential applications in organic electronics. kochi-tech.ac.jp By designing specific derivatives of this compound, it may be possible to create molecules with tailored photophysical properties, liquid crystalline behavior, or self-assembly capabilities, leading to innovations in materials science.

Q & A

Q. What are the optimal synthetic routes for N-tert-butyl-3-oxobutanamide, and how can reaction efficiency be validated?

this compound can be synthesized via nucleophilic acyl substitution or condensation reactions involving tert-butylamine and activated 3-oxobutanoyl derivatives. Key validation steps include monitoring reaction progress by TLC using an EtOAc/PE (7:3) solvent system (Rf = 0.75) and confirming purity via melting point analysis . Yield optimization may require adjusting stoichiometry or using catalysts like DMAP. Post-synthesis, IR spectroscopy (e.g., ν~1714 cm⁻¹ for ketone C=O stretch) and ¹H NMR (δ=2.24 ppm for methyl protons adjacent to the ketone) are critical for structural verification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • ¹H NMR : The tert-butyl group appears as a singlet at δ=1.34 ppm (9H), while the methyl group adjacent to the ketone resonates at δ=2.24 ppm. The amide NH proton may appear as a broad singlet at δ=6.66 ppm .
  • IR Spectroscopy : Key peaks include 1714 cm⁻¹ (ketone C=O), 1646 cm⁻¹ (amide C=O), and 3316 cm⁻¹ (N-H stretch) .
  • 13C NMR : Distinct signals at δ=204.87 ppm (ketone carbonyl) and δ=164.49 ppm (amide carbonyl) confirm functional groups .

Q. How does the tert-butyl group influence the compound’s stability under varying experimental conditions?

The tert-butyl group enhances steric hindrance, improving stability against nucleophilic attack and oxidation. However, the ketone moiety remains reactive under strongly acidic or basic conditions. Storage recommendations include inert atmospheres and low temperatures (<4°C) to prevent degradation, as tert-butyl-containing analogs in and emphasize stability protocols for similar amides .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions (MCRs)?

The ketone and amide groups serve as electrophilic sites, enabling participation in Ugi or Passerini reactions. For example, in Ugi reactions, the ketone may act as a carbonyl component, while the tert-butyl group directs regioselectivity via steric effects. highlights analogous tert-butyl amides forming acetamide derivatives via MCRs, suggesting similar pathways for this compound . Kinetic studies using in situ FTIR or LC-MS are recommended to track intermediate formation.

Q. How can contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) be resolved?

Unexpected splitting may arise from dynamic effects like keto-enol tautomerism or solvent interactions. For example, CDCl3 solvent can shift NH proton signals due to hydrogen bonding. Variable-temperature NMR (e.g., 25–60°C) or deuterated DMSO can suppress tautomerism and clarify splitting patterns . Comparing experimental data with computational predictions (DFT calculations for chemical shifts) is also advised.

Q. What strategies mitigate purification challenges caused by the compound’s polarity and solubility?

  • Chromatography : Use silica gel columns with gradient elution (e.g., PE to EtOAc) based on the TLC Rf value of 0.75 .
  • Recrystallization : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) optimize crystal formation.
  • Derivatization : Converting the ketone to a hydrazone or oxime derivative can enhance crystallinity for X-ray analysis.

Q. How does this compound serve as a precursor for advanced intermediates in medicinal chemistry?

The tert-butyl group is a common protective moiety in peptide synthesis, while the ketone enables further functionalization (e.g., reduction to alcohols or conversion to hydrazides). demonstrates similar amides being used to synthesize bioactive molecules, such as kinase inhibitors or antimicrobial agents, via alkylation or cross-coupling reactions .

Methodological Recommendations

  • Synthesis Optimization : Conduct DoE (Design of Experiments) to evaluate temperature, solvent, and catalyst effects.
  • Data Validation : Cross-reference NMR/IR data with literature values in and computational models .
  • Safety Protocols : Follow handling guidelines for tert-butyl amides (e.g., PPE, fume hoods) as outlined in and .

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